molecular formula C13H22FNO2 B13009351 tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate

tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13009351
M. Wt: 243.32 g/mol
InChI Key: PPQFLDNXNFKVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 7-chloro-2-azaspiro[4.4]nonane-2-carboxylate

Uniqueness

tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C13H22FNO2

Molecular Weight

243.32 g/mol

IUPAC Name

tert-butyl 8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C13H22FNO2/c1-12(2,3)17-11(16)15-7-6-13(9-15)5-4-10(14)8-13/h10H,4-9H2,1-3H3

InChI Key

PPQFLDNXNFKVQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)F

Origin of Product

United States

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